Phosphorus-33

Autoradiography DNA Sequencing Spatial Resolution

Phosphorus-33 (³³P, CAS 15749-66-3) is a pure beta-emitting radioisotope of phosphorus with a half-life of 25.34 days, decaying via β⁻ emission to stable sulfur-33. It emits beta particles with a maximum energy of 249 keV and an average energy of 76 keV.

Molecular Formula H3P
Molecular Weight 35.996 g/mol
CAS No. 15749-66-3
Cat. No. B1200453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorus-33
CAS15749-66-3
Synonyms33P radioisotope
P-33 radioisotope
Phosphorus-33
Molecular FormulaH3P
Molecular Weight35.996 g/mol
Structural Identifiers
SMILESP
InChIInChI=1S/H3P/h1H3/i1+2
InChIKeyXYFCBTPGUUZFHI-NJFSPNSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphorus-33 Procurement Guide: Key Isotopic Specifications and Baseline Characteristics for Research


Phosphorus-33 (³³P, CAS 15749-66-3) is a pure beta-emitting radioisotope of phosphorus with a half-life of 25.34 days, decaying via β⁻ emission to stable sulfur-33 [1]. It emits beta particles with a maximum energy of 249 keV and an average energy of 76 keV [2]. As a longer-lived alternative to Phosphorus-32 (¹⁴.₃ days), ³³P is used extensively in molecular biology and biochemistry as a radioactive tracer for nucleic acids and proteins, enabling sensitive detection in techniques such as autoradiography, DNA sequencing, and phosphorylation assays [3].

Phosphorus-33 Versus Other Beta Emitters: Why Isotope Choice Determines Experimental Success


Phosphorus-33 occupies a unique niche among beta-emitting isotopes due to its specific combination of half-life and beta energy. It cannot be generically substituted with either Phosphorus-32 or Sulfur-35 without significant compromise to experimental parameters. Using ³²P instead of ³³P results in a ~5x higher beta energy (1.71 MeV vs 0.249 MeV), which drastically reduces autoradiographic resolution and increases radiological safety concerns [1]. Conversely, substituting ³⁵S for ³³P, while improving resolution, extends exposure times substantially due to its lower beta energy (0.167 MeV) and can introduce higher background binding [2]. The selection of ³³P is therefore a deliberate choice driven by the need for a balance between resolution, sensitivity, and practical half-life that neither ³²P nor ³⁵S can independently provide. The following quantitative evidence details these trade-offs.

Phosphorus-33 Comparative Evidence: Quantifying Performance Against Key Alternatives


Autoradiography Resolution: 33P vs 32P and 35S

Phosphorus-33 provides superior autoradiographic band resolution compared to Phosphorus-32, while maintaining practical exposure times. Its resolution is comparable to that of Sulfur-35, which is the gold standard for high-resolution work but suffers from long exposure times [1]. 33P's lower beta energy (0.249 MeV max) results in a shorter path length in photographic emulsions, preventing the band spreading and image fuzziness characteristic of 32P (1.71 MeV max) [2].

Autoradiography DNA Sequencing Spatial Resolution

Experimental Half-Life and Workflow Flexibility

With a half-life of 25.34 days, Phosphorus-33 offers nearly double the useful experimental window compared to Phosphorus-32 (14.268 days), while being significantly shorter-lived than Sulfur-35 (87.4 days). This intermediate half-life allows for longer, multi-day experiments without the need for decay correction, while also ensuring that radioactive waste decays to background levels within a manageable timeframe [1].

Isotope Half-Life Experimental Planning Multi-Day Assays

Dual-Isotope Discrimination via Cerenkov Counting

Phosphorus-33 can be easily discriminated from Phosphorus-32 in dual-label experiments without the need for complex spectral deconvolution, owing to their different behaviors in liquid scintillation counting. The theoretical energy threshold for Cerenkov radiation in water is ~263 keV. 33P's maximum beta energy (249 keV) lies below this threshold, meaning it does not induce measurable Cerenkov emission. In contrast, 32P (1.71 MeV) is well above the threshold and produces a strong Cerenkov signal [1]. This physical property allows for simple, sequential counting: Cerenkov counting for 32P, followed by liquid scintillation counting for total activity (32P + 33P).

Liquid Scintillation Counting Dual-Label Assays Cerenkov Radiation

Reduced Marrow Toxicity in Radiotherapeutic Applications

In therapeutic contexts, 33P demonstrates a significant dosimetric advantage over 32P due to its lower beta energy, which limits the range of radiation and spares surrounding non-target tissues. A comparative study using a mouse femur model found that the injected activity required to achieve 37% survival of bone marrow cells (GM-CFCs) was 2,820 kBq for 33P versus 313 kBq for 32P, indicating lower marrow toxicity per unit of injected activity for 33P [1]. Theoretical dosimetry calculations confirm a 3- to 6-fold therapeutic advantage for 33P over 32P [1].

Radionuclide Therapy Dosimetry Bone Pain Palliation

Practical Exposure Times in Autoradiography

Phosphorus-33 balances the need for high sensitivity with practical exposure times. In DNA sequencing applications using [α-³³P]dATP, autoradiographic exposure times are significantly shorter than those required for [³⁵S]-labeled probes. Data can be obtained after only 12 hours of exposure to X-ray film with ³³P [1], whereas ³⁵S exposures can require several days to achieve a comparable signal. While ³²P exposures are even shorter (often a few hours), this speed comes at the cost of significantly degraded resolution.

Autoradiography DNA Sequencing Exposure Time

Optimal Application Scenarios for Phosphorus-33 in Scientific Research and Industrial Use


High-Resolution Sanger DNA Sequencing

Phosphorus-33 is ideally suited for Sanger DNA sequencing where both high resolution and reasonable exposure times are critical. Its beta energy (0.249 MeV) provides band sharpness comparable to ³⁵S but with overnight exposure times (~12 hours), enabling rapid, high-quality sequence readouts [1]. This makes it a preferred choice for laboratories seeking to maximize sequencing throughput without sacrificing data quality.

Simultaneous Dual-Isotope Tracking in Plant Physiology

In plant physiology, ³³P is used in conjunction with ³²P to simultaneously trace different phosphate sources or pools. The distinct detection properties of the two isotopes—specifically, the inability of ³³P to produce Cerenkov radiation—allows for their simple, sequential quantification in a single sample using liquid scintillation counting [2]. This method is invaluable for studies on mycorrhizal phosphorus uptake and fertilizer dynamics.

Long-Term Cell Labeling and Metabolic Studies

The 25.34-day half-life of ³³P makes it the isotope of choice for experiments requiring multi-week labeling periods, such as tracking slow cellular processes or performing long-term metabolic flux analyses. This half-life provides a significantly extended experimental window compared to ³²P (14.3 days), allowing for more complex and realistic biological modeling without the complication of rapid signal decay [3].

Radiotherapeutic Research with Minimized Marrow Toxicity

For research into radionuclide therapy, particularly for bone pain palliation, ³³P offers a critical dosimetric advantage. Its low-energy beta emissions result in a 3- to 6-fold reduction in bone marrow toxicity compared to ³²P-orthophosphate, as demonstrated in animal models [4]. This allows for the exploration of higher, potentially more efficacious, administered activities while maintaining a better safety profile for non-target tissues.

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